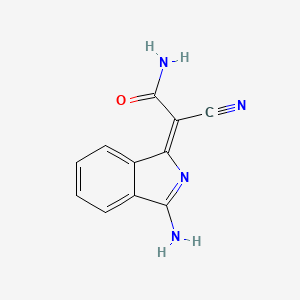

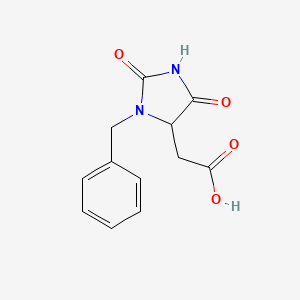

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of isoindoline, which is a polycyclic compound that includes an indole ring . The presence of the cyanoacetamide group suggests it may have potential biological activity, but specific details aren’t available .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amino group and cyanoacetamide group could potentially participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the cyanoacetamide group could influence its polarity and solubility .Applications De Recherche Scientifique

Synthesis of Heterocycles

Cyanoacetamide derivatives are foundational in synthesizing various heterocyclic compounds, highlighting their versatility in chemical reactions. These derivatives facilitate the creation of pyridone, pyrazole, chromene, hydrazone, thiazole, and thiophene derivatives through reactions with different reagents. These heterocycles have been explored for their antimicrobial properties, demonstrating promising results against bacterial and fungal strains (Darwish et al., 2014), (Darwish et al., 2014).

Antitumor Activities

The synthesis of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide has been explored for antitumor evaluation. These compounds, incorporating thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showed high inhibitory effects in vitro for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).

Structural and Conformational Studies

Cyanoacetamide derivatives have also been pivotal in studying structural and conformational behaviors, particularly in solvent-dependent isomerism. Research on 3-hydroxy-2-cyanoalk-2-enamides and similar compounds demonstrated solvent-dependent (Z)/(E)-isomerism, providing insights into the dynamic conformational changes and the kinetics of isomerization controlled by the N-substituent. These studies are crucial for understanding the chemical behavior of cyanoacetamide derivatives in various environments (Papageorgiou et al., 1998).

Novel Reaction Pathways

Research into cyanoacetamide derivatives has uncovered novel reaction pathways leading to the formation of unique chemical structures. For instance, the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide resulted in the formation of amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, unveiling a new class of isoindolinones. Such discoveries expand the possibilities for synthesizing new compounds with potential biological activities (Opatz & Ferenc, 2004).

Propriétés

IUPAC Name |

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-5-8(11(14)16)9-6-3-1-2-4-7(6)10(13)15-9/h1-4H,(H2,13,15)(H2,14,16)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZONEVKMXQFPP-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C(/C#N)\C(=O)N)/N=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2690198.png)

![Ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate](/img/structure/B2690202.png)

![3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2690205.png)

![4-[5-(Oxiran-2-yl)furan-2-yl]morpholine](/img/structure/B2690206.png)

![2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2690215.png)

![3-ethyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690216.png)

![N-(4-bromophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690217.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2690218.png)